2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an isoindoline-1,3-dione structure
Mechanism of Action
Target of Action
The primary target of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
The compound interacts with the human dopamine receptor D2 at its allosteric binding site . The interaction likely results in changes to the receptor’s activity, potentially influencing dopamine signaling .
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
Action Environment
The compound was synthesized using simple heating and relatively quick solventless reactions , suggesting that its synthesis is robust to various conditions
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have shown promising results as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
Preliminary studies suggest that isoindoline-1,3-dione derivatives may have potential therapeutic applications .
Molecular Mechanism
It is suggested that isoindoline-1,3-dione derivatives may interact with the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines to form isoindoline-1,3-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the core isoindoline-1,3-dione structure but differ in their substituents.
Trifluoromethylated oxadiazoles: Compounds with similar trifluoromethyl and oxadiazole groups but different core structures.
Uniqueness
2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and isoindoline-1,3-dione core.
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBCUKDYHCVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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